5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by a seven-membered oxabicyclo[2.2.1]heptane skeleton with hydroxyl groups at positions 5 and 6 and a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
5,6-dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-3-1-2(7(10)11)6(12-3)5(4)9/h2-6,8-9H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTJOHOETCDWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C1O2)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce enantiomerically enriched 7-oxanorbornane derivatives, which are useful chirons for the total asymmetric synthesis of natural products and bioactive compounds .
Industrial Production Methods
The Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones is a common method used to cleave a C-C bond in the 7-oxabicyclo[2.2.1]heptane structure .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The Baeyer-Villiger oxidation is a notable reaction for this compound, leading to the cleavage of C-C bonds.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly arylation, are used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include peracids for the Baeyer-Villiger oxidation.
Reduction: Hydrogenation or metal hydrides are typically used.
Substitution: Palladium-catalyzed arylation reactions are common, using aryl iodides as coupling partners.
Major Products
The major products formed from these reactions include various derivatives of the oxabicycloheptane structure, which can be further functionalized for specific applications .
Scientific Research Applications
Structure and Composition
The molecular formula of 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is C₉H₁₀O₅, with a molecular weight of approximately 182.17 g/mol. Its structure includes two hydroxyl groups and a carboxylic acid functional group, which are pivotal for its biological activity.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study conducted on various synthesized compounds demonstrated their effectiveness against the MCF-7 breast cancer cell line using the MTT assay, showing promising results compared to standard treatments like Doxorubicin .
Case Study: Anticancer Efficacy
In a comparative study, compounds derived from this compound were tested for their ability to inhibit cell proliferation in vitro. The results indicated that specific derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as effective anticancer agents.
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities against various pathogens. Studies have shown that it possesses activity against Gram-positive bacteria and fungi, which is critical given the rising concern over antimicrobial resistance.
Case Study: Antimicrobial Screening
A recent investigation tested the antimicrobial efficacy of synthesized derivatives against strains such as Staphylococcus aureus and Candida auris. The results indicated that certain derivatives displayed notable inhibition zones, highlighting their potential as novel antimicrobial agents .
Synthesis and Derivative Development
The synthesis of this compound typically involves Diels-Alder reactions or Baeyer-Villiger oxidation methods, allowing for the creation of various functionalized derivatives that can be tailored for specific applications in drug development.
Synthetic Routes Table
| Synthesis Method | Description |
|---|---|
| Diels-Alder Reaction | Involves furans reacting with dienophiles |
| Baeyer-Villiger Oxidation | Cleavage of C-C bonds in bicyclic structures |
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with various molecular targets. For example, some derivatives of the oxabicycloheptane structure are known to inhibit calcineurin, a calcium- and calmodulin-regulated enzyme . This inhibition prevents the formation of active transcription factors essential for gene expression.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
a. (1R,2S,4S)-rel-7-Oxabicyclo[2.2.1]heptane-2-carboxylic Acid (AS98271)
- Structure : Lacks hydroxyl groups at positions 5 and 4.
- Key Differences : Reduced polarity due to absence of dihydroxy groups.
- Applications : Priced at $765.00/250mg (), suggesting use as a high-purity intermediate in chiral synthesis.
- Reference : .
b. 6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid Methyl Ester (CAS 111292-49-0)
- Structure : Methyl ester at position 2 and a single hydroxyl group at position 5.
- Key Differences: Esterification reduces acidity compared to the free carboxylic acid. The mono-hydroxy substitution limits hydrogen-bonding capacity.
- Applications: Potential precursor for prodrug design.
- Reference : .
c. 2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 98922-76-0)
- Structure : Chlorine atom at position 2 replaces hydroxyl groups.
- Key Differences : Chlorine introduces electronegativity, altering reactivity (e.g., susceptibility to nucleophilic substitution). Molecular weight: 176.60 g/mol.
- Applications : Halogenated analogs may serve as intermediates in cross-coupling reactions.
- Reference : .
d. rac-(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 1932461-39-6)
Beta-Lactam Analogs
a. 6-Aminopenicillanic Acid (6-APA, CAS 551-16-6)
- Structure: Contains a 4-thia-1-azabicyclo[3.2.0]heptane core with an amino group.
- Key Differences : Beta-lactam ring confers antibiotic activity, absent in the target compound.
- Applications : Core structure for penicillin-class antibiotics.
- Reference : .
b. Decarboxyticarcillin (CAS 6933-26-2)
Substituent and Backbone Modifications
a. exo-3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic Acid (CAS 474-09-9)
- Structure : Lacks the oxygen bridge (7-oxa) and features methyl groups at position 3.
- Key Differences : Increased hydrophobicity due to methyl groups; altered steric hindrance.
- Applications : Lipophilic scaffold design.
- Reference : .
b. (1S,2R,3S,4R,5R*)-5-Tetradecyloxymethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride
Comparative Data Table
Research Implications
- Synthetic Challenges : The dihydroxy and carboxylic acid groups in the target compound necessitate precise protection/deprotection strategies, increasing synthesis complexity compared to analogs like methyl esters or chlorinated derivatives .
- Biological Relevance : Unlike beta-lactam analogs (e.g., 6-APA), the target compound’s bioactivity remains underexplored but may involve metal chelation or glycosidase inhibition due to its polar substituents .
- Commercial Viability : Higher cost of analogs like AS98271 ($765.00/250mg) reflects demand for enantiopure bicyclic intermediates in pharmaceutical manufacturing .
Biological Activity
5,6-Dihydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has gained attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bicyclic structure with hydroxyl groups at positions 5 and 6, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. Research indicates that various synthetic routes can yield this compound with varying degrees of purity and yield .
Pharmacological Effects
Research has demonstrated that this compound exhibits significant pharmacological effects, particularly in the modulation of platelet aggregation and smooth muscle contraction. Studies have shown that it acts as both an agonist and antagonist for thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), depending on the stereochemistry of its derivatives .
The biological activity of this compound is primarily attributed to its interaction with specific receptors involved in vascular function and inflammation. The hydroxyl groups are believed to play a critical role in receptor binding and subsequent signaling pathways, influencing platelet aggregation and smooth muscle tone .
In Vitro Studies
In vitro evaluations have indicated that various isomers of this compound demonstrate differential activity profiles in human platelet aggregation assays. For instance, certain enantiomers showed enhanced potency compared to their counterparts, highlighting the importance of stereochemistry in therapeutic applications .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
